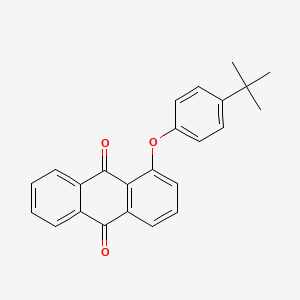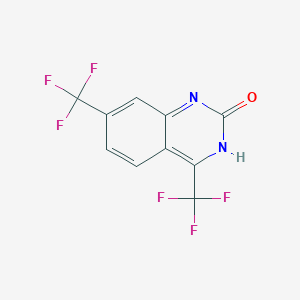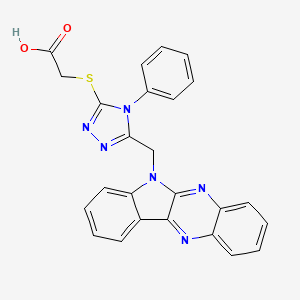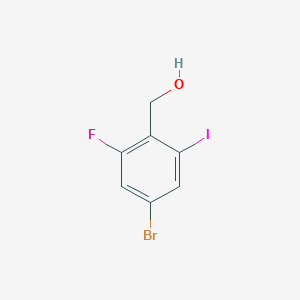
1-(4-Tert-butylphenoxy)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Tert-butylphenoxy)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a tert-butylphenoxy group attached to the anthracene-9,10-dione core. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications .
準備方法
The synthesis of 1-(4-Tert-butylphenoxy)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 4-tert-butylphenol under specific conditions. One common method is the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial production methods for anthracene derivatives often involve large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield .
化学反応の分析
1-(4-Tert-butylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding dihydroanthracene derivative.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
作用機序
The mechanism of action of 1-(4-Tert-butylphenoxy)anthracene-9,10-dione involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and enters an excited state, which can then transfer energy to other molecules or generate reactive oxygen species. These processes are crucial in applications such as photodynamic therapy and OLEDs .
類似化合物との比較
1-(4-Tert-butylphenoxy)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
9-(4-Phenyl)anthracene: Known for its high thermal stability and blue emission properties.
9-(4-Phenylethynyl)anthracene: Exhibits strong fluorescence and is used in light-emitting applications.
9,10-Bis(phenylethynyl)anthracene: Used in OLEDs and lightsticks due to its high fluorescence quantum yield.
The uniqueness of this compound lies in its tert-butylphenoxy group, which imparts distinct photophysical properties and enhances its stability compared to other anthracene derivatives .
特性
CAS番号 |
167779-22-8 |
|---|---|
分子式 |
C24H20O3 |
分子量 |
356.4 g/mol |
IUPAC名 |
1-(4-tert-butylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C24H20O3/c1-24(2,3)15-11-13-16(14-12-15)27-20-10-6-9-19-21(20)23(26)18-8-5-4-7-17(18)22(19)25/h4-14H,1-3H3 |
InChIキー |
BGNCSMSDFBOZDI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(4-Bromobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13128205.png)

![(Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide](/img/structure/B13128214.png)







